molecular formula C11H12FNO4S B3176155 (2S)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid CAS No. 97801-56-4

(2S)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid

Cat. No. B3176155
CAS RN: 97801-56-4
M. Wt: 273.28 g/mol
InChI Key: ISYUAFVYETYRPO-JTQLQIEISA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a sulfonyl group and a carboxylic acid group. The molecular weight of the compound is 273.28 g/mol.

Scientific Research Applications

Synthesis and Chemical Applications

  • Protection of Hydroxyl Groups : The related compound, 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, has been designed, synthesized, and evaluated for the protection of hydroxyl groups in carbohydrate chemistry. The Fsec group offers protection under mild basic conditions and demonstrates stability under acidic conditions, making it a valuable tool for complex carbohydrate synthesis (Spjut, Qian, & Elofsson, 2010).

  • Copolymerization for Material Science : In another application, 5-[(4-fluorophenyl)sulfonyl]-2-fluorobenzoic acid was copolymerized with bis(4-hydroxyphenyl)sulfone, leading to carboxylated poly(ether sulfone)s. This process demonstrates the compound's utility in creating materials with specific properties, such as improved solubility or thermal stability, important for polymer science and engineering (Weisse, Keul, & Höcker, 2001).

Catalysis and Organic Synthesis

  • Catalytic Applications : A new class of amide ligands based on derivatives of (2S)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid enabled Cu-catalyzed coupling of sodium methanesulfinate with (hetero)aryl chlorides. This highlights the compound's role in facilitating complex organic reactions, offering a pathway to synthesize pharmaceutically important (hetero)aryl methylsulfones with improved yields and selectivity (Ma et al., 2017).

Material Science and Engineering

  • Proton Exchange Membranes : Comb-shaped poly(arylene ether sulfone)s with sulfonated side chains, synthesized using derivatives similar to (2S)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid, have shown high proton conductivity. Such materials are promising for fuel cell applications, illustrating the compound's potential in energy technology (Kim, Robertson, & Guiver, 2008).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s important to note that the mechanism of action of a compound usually involves its interaction with specific molecular targets such as enzymes or receptors .

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the search results. It’s important to handle all chemical substances with appropriate safety measures. For workplace safety, OSHA provides guidelines for handling hazardous substances .

properties

IUPAC Name

(2S)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYUAFVYETYRPO-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2.06 g (6.5 mmol) of 1-(4-fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid isopropyl ester ( ) in 10 mL of methanol was added 2.3 mL (13 mmol) of 5N NaOH. After 2 hours, the solvent was removed in vacuo and the aqueous residue was acidified with 1N HCl and then extracted twice with ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated in vacuo to afford 1.69 g of the title compound as a white solid; mp 145-148° C.; 1H NMR (DMSO) δ 1.56-1.63 (m, 1H), 1.78-2.05 (m, 4H), 3.13-3.21 (m, 1H), 4.10-4.15 (m, 1H), 7.42-7.50 (m, 2H), 7.88-7.95 (m, 2H), 12.75 (bs, 1H); MS (ES) m/z 271.9 (MH−); HRMS for C11H12N2FO4S: 274.0543 (MH+)
Name
1-(4-fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid isopropyl ester
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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